N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(3,4-dimethylphenyl)ethanediamide
Description
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(3,4-dimethylphenyl)ethanediamide is a diamide derivative featuring two distinct substituents:
- N-(1-cyclopentylpiperidin-4-yl)methyl group: A piperidine ring substituted with a cyclopentyl group at the 1-position and a methyl linker at the 4-position.
- N'-(3,4-dimethylphenyl) group: A phenyl ring with methyl substituents at the 3- and 4-positions.
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(3,4-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-15-7-8-18(13-16(15)2)23-21(26)20(25)22-14-17-9-11-24(12-10-17)19-5-3-4-6-19/h7-8,13,17,19H,3-6,9-12,14H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHBLLPUJQMYGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(3,4-dimethylphenyl)ethanediamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The cyclopentylpiperidine moiety can be synthesized through a cyclization reaction involving a suitable precursor such as cyclopentylamine and a piperidine derivative.
Attachment of the Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced through a nucleophilic substitution reaction using a suitable electrophile.
Formation of the Ethanediamide Linkage: The final step involves the formation of the ethanediamide linkage through a condensation reaction between the cyclopentylpiperidine derivative and the dimethylphenyl derivative.
Industrial Production Methods
Industrial production of N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(3,4-dimethylphenyl)ethanediamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(3,4-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(3,4-dimethylphenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(3,4-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Core Functional Groups
- Diamide vs. Amide/Urea : Unlike single-amide or urea derivatives (e.g., diuron, linuron ), the ethanediamide backbone may enhance hydrogen-bonding capacity, influencing target affinity and solubility.
- Aromatic Substituents : The 3,4-dimethylphenyl group contrasts with 3,4-dichlorophenyl (e.g., diuron) or methoxyphenyl (e.g., compound), altering electronic effects and steric bulk .
Table 1: Structural Comparison of Key Compounds
Physicochemical Properties
- Molecular Weight : Estimated at ~400–450 g/mol, similar to and compounds. Higher molecular weight may influence bioavailability .
Biological Activity
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(3,4-dimethylphenyl)ethanediamide, also known as a selective melanocortin receptor agonist, has garnered attention for its potential therapeutic applications. This compound is particularly notable for its biological activity related to appetite regulation and sexual function enhancement.
- Molecular Formula : C22H30N4
- Molecular Weight : 366.51 g/mol
- CAS Number : 953138-32-4
The compound primarily acts as an agonist for the melanocortin-4 receptor (MC4R), which is involved in various physiological processes including energy homeostasis, appetite regulation, and sexual function. Activation of MC4R has been linked to reduced food intake and increased energy expenditure.
Appetite Regulation
Research indicates that this compound effectively reduces food intake in rodent models. This effect is mediated through the central nervous system, where MC4R activation influences satiety signals.
Sexual Function Enhancement
In addition to its appetite-suppressing effects, this compound has shown promise in enhancing erectile function in animal studies. The mechanism appears to involve the modulation of neurotransmitter release and vascular responses.
Case Studies
- Rodent Model Study : A study conducted on male rats demonstrated that administration of the compound led to a significant decrease in food consumption over a 24-hour period compared to control groups. The results suggested a dose-dependent response, with higher doses yielding more pronounced effects on appetite suppression .
- Erectile Function Study : Another investigation focused on the effects of this compound on erectile function in male rodents. The findings indicated that treatment resulted in increased penile erection frequency and duration, further supporting its potential role in sexual health therapies .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C22H30N4 |
| Molecular Weight | 366.51 g/mol |
| CAS Number | 953138-32-4 |
| Primary Biological Activity | Appetite suppression |
| Secondary Biological Activity | Erectile function enhancement |
| Mechanism of Action | MC4R agonism |
Safety Profile
Preliminary toxicity studies indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and safety parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
